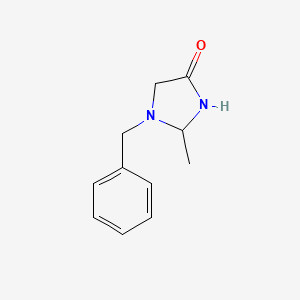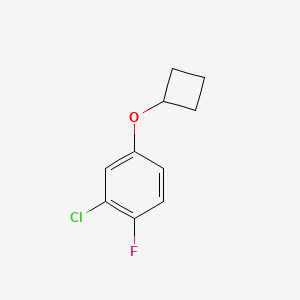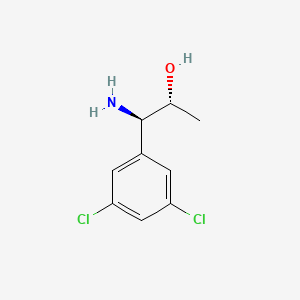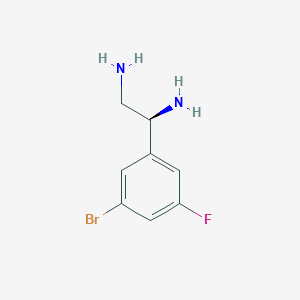
(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced techniques for chiral resolution, such as chromatography or enzymatic resolution.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler amino alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated amino alcohol.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL
- (1R)-1-Amino-1-(3-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the position of the bromine atom on the phenyl ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
Clé InChI |
PAGDUQZADLZDNJ-IOJJLOCKSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=CC=C1)Br)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


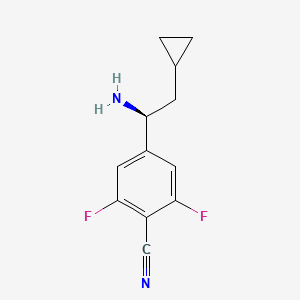
![1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051159.png)
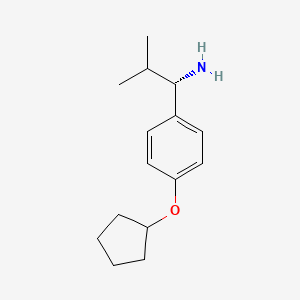
![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)
